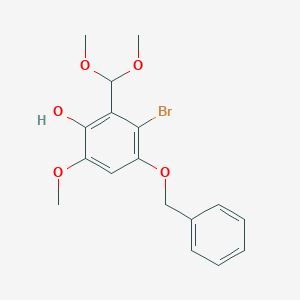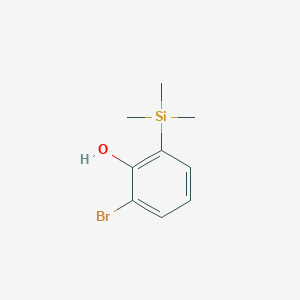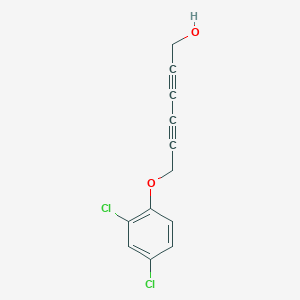![molecular formula C15H14N4O4 B14609034 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline CAS No. 57862-46-1](/img/structure/B14609034.png)
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline is a chemical compound known for its unique structure and properties. It is a Schiff base, which is a type of compound formed by the condensation of an amine with an aldehyde or ketone. This compound is characterized by the presence of a dinitrophenyl group and a dimethylaniline moiety, making it an interesting subject for various chemical studies and applications.
Métodos De Preparación
The synthesis of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline typically involves the condensation of 2,4-dinitrobenzaldehyde with N,N-dimethylaniline. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The resulting Schiff base is then purified by recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, using oxidizing agents such as potassium permanganate.
Substitution: The aromatic rings can participate in electrophilic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common reagents and conditions used in these reactions include sodium borohydride for reduction, potassium permanganate for oxidation, and various halogenating agents for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes and pigments, owing to its vibrant color and stability.
Mecanismo De Acción
The mechanism of action of 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can then participate in catalytic processes. Additionally, its nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 4-{(E)-[(2,4-Dinitrophenyl)methylidene]amino}-N,N-dimethylaniline include:
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a methoxy group instead of the dinitrophenyl group, leading to different chemical properties and applications.
2-Methoxy-5-((phenylamino)methyl)phenol: Another Schiff base with different substituents, used in various chemical and biological studies.
Propiedades
Número CAS |
57862-46-1 |
|---|---|
Fórmula molecular |
C15H14N4O4 |
Peso molecular |
314.30 g/mol |
Nombre IUPAC |
4-[(2,4-dinitrophenyl)methylideneamino]-N,N-dimethylaniline |
InChI |
InChI=1S/C15H14N4O4/c1-17(2)13-7-4-12(5-8-13)16-10-11-3-6-14(18(20)21)9-15(11)19(22)23/h3-10H,1-2H3 |
Clave InChI |
IQSMBPHPYQBSPI-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)N=CC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,4-Dioxaspiro[4.5]dec-2-ene](/img/structure/B14608975.png)

![Diethyl [(ethoxycarbonyl)amino]propanedioate](/img/structure/B14608989.png)






![2-[({1-Methoxy-3-[(prop-2-en-1-yl)oxy]propan-2-yl}oxy)methyl]oxirane](/img/structure/B14609039.png)
![1-Diazonio-3-[3-(4-fluorophenyl)-1-benzofuran-7-yl]prop-1-en-2-olate](/img/structure/B14609045.png)

